An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-iodo-2-morpholinobenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-iodo-2-morpholinobenzoate
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-iodo-2-morpholinobenzoate, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
Ethyl 5-iodo-2-morpholinobenzoate is a substituted aromatic compound incorporating an ethyl ester, an iodine atom, and a morpholine moiety. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the morpholine group can enhance solubility and modulate the pharmacokinetic properties of a final drug candidate.
This guide outlines a probable synthetic route based on established chemical transformations and provides predicted characterization data based on the analysis of analogous compounds.
Synthesis of Ethyl 5-iodo-2-morpholinobenzoate
A plausible and efficient method for the synthesis of Ethyl 5-iodo-2-morpholinobenzoate is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of a suitable di-halogenated ethyl benzoate with morpholine in the presence of a palladium catalyst and a base. A likely starting material is ethyl 2-bromo-5-iodobenzoate.
Caption: Proposed Buchwald-Hartwig amination for the synthesis of Ethyl 5-iodo-2-morpholinobenzoate.
Experimental Protocol
The following is a detailed, hypothetical experimental protocol based on general procedures for Buchwald-Hartwig amination reactions.
Materials:
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Ethyl 2-bromo-5-iodobenzoate
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Morpholine
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos
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Cesium Carbonate (Cs₂CO₃)
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Anhydrous Toluene or Dioxane
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Ethyl acetate
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Hexanes
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-bromo-5-iodobenzoate (1.0 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).
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The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
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Addition of Reagents: Add anhydrous toluene or dioxane via syringe, followed by the addition of morpholine (1.2 equiv).
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Reaction: The reaction mixture is heated to 100-120 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite to remove the catalyst and inorganic salts.
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The filtrate is washed sequentially with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 5-iodo-2-morpholinobenzoate.
Characterization of Ethyl 5-iodo-2-morpholinobenzoate
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₆INO₃ |
| Molecular Weight | 361.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 5-iodo-2-morpholinobenzoate.
¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | Ar-H (ortho to I) |
| ~7.60 | dd | 1H | Ar-H (meta to I and morpholine) |
| ~6.80 | d | 1H | Ar-H (ortho to morpholine) |
| 4.35 | q | 2H | -O-CH₂ -CH₃ |
| 3.85 | t | 4H | Morpholine -O-CH₂ - |
| 3.05 | t | 4H | Morpholine -N-CH₂ - |
| 1.38 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | C =O (Ester) |
| ~155.0 | Ar-C -N (ipso-carbon to morpholine) |
| ~140.0 | Ar-C H (ortho to I) |
| ~138.0 | Ar-C H (meta to I and morpholine) |
| ~120.0 | Ar-C -COOEt (ipso-carbon to ester) |
| ~118.0 | Ar-C H (ortho to morpholine) |
| ~90.0 | Ar-C -I (ipso-carbon to iodine) |
| ~67.0 | Morpholine -O-C H₂- |
| ~61.0 | -O-C H₂-CH₃ |
| ~51.0 | Morpholine -N-C H₂- |
| ~14.0 | -O-CH₂-C H₃ |
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2800 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester, aryl-O) |
| ~1120 | Strong | C-O-C stretch (morpholine ether) |
| ~820 | Medium | C-H bend (aromatic, out-of-plane) |
| ~530 | Medium | C-I stretch |
MS (Mass Spectrometry) Data (Predicted)
Ionization Mode: ESI+
| m/z (mass-to-charge ratio) | Interpretation |
| 362.02 | [M+H]⁺ (Calculated for C₁₃H₁₇INO₃⁺: 362.0253) |
| 316.05 | [M - OCH₂CH₃]⁺ |
| 276.96 | [M - Morpholine]⁺ |
Experimental Workflow and Logic
The synthesis and characterization of Ethyl 5-iodo-2-morpholinobenzoate follow a logical progression from starting materials to the final, purified, and characterized product.
Caption: A typical workflow for the synthesis and characterization of Ethyl 5-iodo-2-morpholinobenzoate.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of Ethyl 5-iodo-2-morpholinobenzoate. The proposed Buchwald-Hartwig amination offers a reliable and efficient route to this valuable chemical intermediate. While the provided characterization data are predictive, they offer a strong baseline for researchers to confirm the identity and purity of the synthesized compound. This guide serves as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
